molecular formula CH3IMg B057380 Trideutero-methylmagnesium iodide CAS No. 41251-37-0

Trideutero-methylmagnesium iodide

Cat. No.: B057380
CAS No.: 41251-37-0
M. Wt: 169.26 g/mol
InChI Key: VXWPONVCMVLXBW-GXXYEPOPSA-M
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Description

Trideutero-methylmagnesium iodide, also known as methyl-d3-magnesium iodide, is an organometallic compound with the chemical formula CD3MgI. It is a deuterated variant of methylmagnesium iodide, where the hydrogen atoms are replaced with deuterium atoms. This compound is widely used in organic synthesis due to its unique properties imparted by the presence of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trideutero-methylmagnesium iodide is typically prepared by the reaction of deuterated iodomethane (CD3I) with magnesium metal in an anhydrous diethyl ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

CD3I+MgCD3MgICD3I + Mg \rightarrow CD3MgI CD3I+Mg→CD3MgI

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Trideutero-methylmagnesium iodide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Reduction Reactions: It can reduce certain organic compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.

    Halogenated Compounds: Reacts with halogenated compounds to form new carbon-carbon bonds.

    Solvents: Typically used in diethyl ether or tetrahydrofuran (THF) as solvents.

Major Products Formed

    Alcohols: From the reaction with carbonyl compounds.

    Hydrocarbons: From reduction reactions.

    Organometallic Compounds: From substitution reactions.

Scientific Research Applications

Trideutero-methylmagnesium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and as internal standards in NMR spectroscopy.

    Biology: Employed in the synthesis of deuterated biomolecules for studying metabolic pathways.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.

Mechanism of Action

The mechanism of action of trideutero-methylmagnesium iodide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers, such as carbonyl groups. The presence of deuterium atoms can influence the reaction kinetics and the stability of the intermediates formed during the reaction. The molecular targets are typically electrophilic carbon atoms, and the pathways involve the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Methylmagnesium Iodide (CH3MgI): The non-deuterated counterpart.

    Ethylmagnesium Iodide (C2H5MgI): Another organomagnesium compound with a different alkyl group.

    Phenylmagnesium Iodide (C6H5MgI): An aromatic organomagnesium compound.

Uniqueness

Trideutero-methylmagnesium iodide is unique due to the presence of deuterium atoms, which can significantly alter the physical and chemical properties of the compound. This makes it particularly valuable in studies involving isotopic labeling and kinetic isotope effects.

Properties

IUPAC Name

magnesium;trideuteriomethane;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPONVCMVLXBW-GXXYEPOPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C-]([2H])[2H].[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3IMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459001
Record name Trideutero-methylmagnesium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41251-37-0
Record name Trideutero-methylmagnesium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-D3- magnesium iodide
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